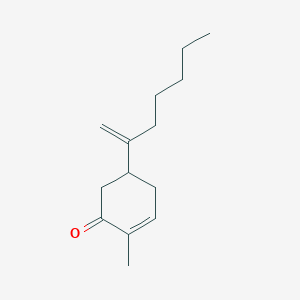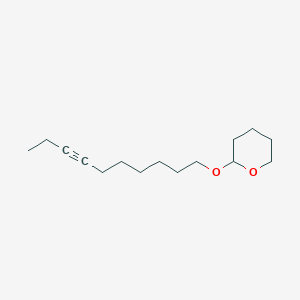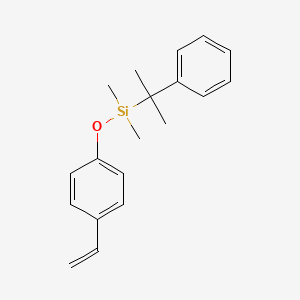
Methyl bis(4-nitrophenyl) phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl bis(4-nitrophenyl) phosphite is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to a phosphite moiety
准备方法
Synthetic Routes and Reaction Conditions
Methyl bis(4-nitrophenyl) phosphite can be synthesized through the reaction of methyl phosphorodichloridite with 4-nitrophenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Reactants: Methyl phosphorodichloridite and 4-nitrophenol.
Solvent: Anhydrous tetrahydrofuran or dichloromethane.
Base: Pyridine or triethylamine.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
Methyl bis(4-nitrophenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methyl bis(4-nitrophenyl) phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to produce 4-nitrophenol and methyl phosphonic acid.
Substitution: The phosphite group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphite group under mild heating.
Major Products Formed
Oxidation: Methyl bis(4-nitrophenyl) phosphate.
Hydrolysis: 4-nitrophenol and methyl phosphonic acid.
Substitution: Various substituted phosphites depending on the nucleophile used.
科学研究应用
Methyl bis(4-nitrophenyl) phosphite has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving phosphatases.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
作用机制
The mechanism of action of methyl bis(4-nitrophenyl) phosphite involves its interaction with molecular targets such as enzymes. For example, as an enzyme inhibitor, it can bind to the active site of phosphatases, preventing the hydrolysis of phosphate esters. The phosphite group can mimic the transition state of the hydrolysis reaction, thereby inhibiting enzyme activity.
相似化合物的比较
Similar Compounds
Methyl bis(4-nitrophenyl) phosphate: An oxidized form of the compound with similar applications but different reactivity.
Bis(4-nitrophenyl) phosphite: Lacks the methyl group, leading to different chemical properties and reactivity.
Methyl bis(4-nitrophenyl) phosphonate: Contains a phosphonate group instead of a phosphite, resulting in different hydrolysis and substitution reactions.
Uniqueness
Methyl bis(4-nitrophenyl) phosphite is unique due to its specific combination of methyl and 4-nitrophenyl groups attached to a phosphite moiety
属性
CAS 编号 |
147357-66-2 |
|---|---|
分子式 |
C13H11N2O7P |
分子量 |
338.21 g/mol |
IUPAC 名称 |
methyl bis(4-nitrophenyl) phosphite |
InChI |
InChI=1S/C13H11N2O7P/c1-20-23(21-12-6-2-10(3-7-12)14(16)17)22-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3 |
InChI 键 |
WWLGNJSOIRYUIJ-UHFFFAOYSA-N |
规范 SMILES |
COP(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


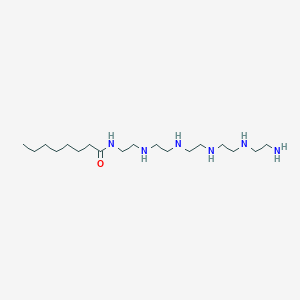
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
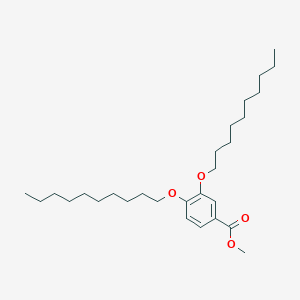
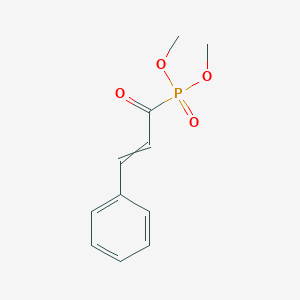
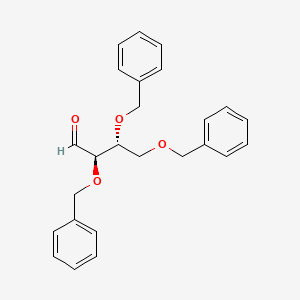
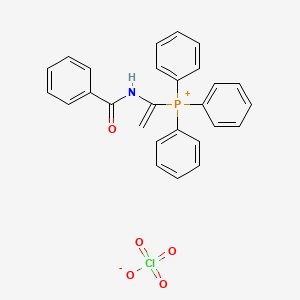
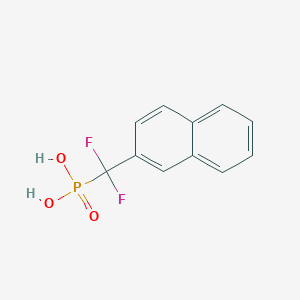
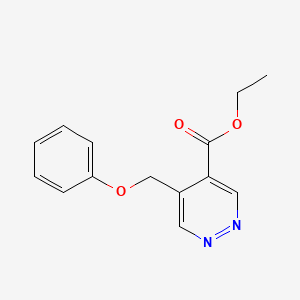
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
